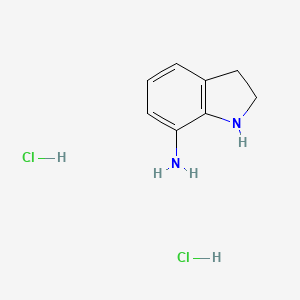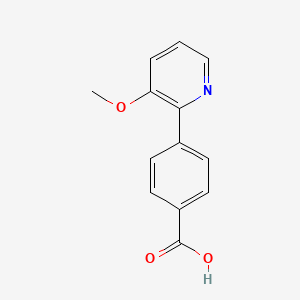
4-(3-甲氧基吡啶-2-基)苯甲酸
描述
“4-(3-Methoxypyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Methoxypyridin-2-yl)benzoic acid” is 1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
4-(3-Methoxypyridin-2-yl)benzoic acid: has potential applications in the field of renewable energy, particularly in DSSCs. DSSCs are a type of solar cell that mimics photosynthesis in plants. They are cost-effective and easy to manufacture. The compound can be used as a sensitizing material due to its ability to absorb light and convert it into electrical energy .
Organic Electronics
In organic electronics, 4-(3-Methoxypyridin-2-yl)benzoic acid can be utilized to develop π-conjugated systems. These systems are essential for creating organic semiconductors, which are used in applications like thin-film transistors and photovoltaic cells.
Molecular Recognition
Antimicrobial Studies
This compound has been studied for its antimicrobial properties. It can be incorporated into novel compounds that are potent growth inhibitors of several strains of drug-resistant bacteria, making it valuable in the development of new antibiotics .
Organic Light-Emitting Diodes (OLEDs)
4-(3-Methoxypyridin-2-yl)benzoic acid: may be used in the development of OLEDs. OLEDs are used in display and lighting technologies, and the compound’s properties could be beneficial in improving the efficiency and lifespan of these devices.
Targeted Drug Delivery Systems
The compound’s structure allows it to be modified for use in targeted drug delivery systems. This means it can be engineered to deliver drugs to specific cells or tissues in the body, increasing the efficacy of treatments and reducing side effects.
安全和危害
属性
IUPAC Name |
4-(3-methoxypyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPWELHQGMFLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699148 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyridin-2-yl)benzoic acid | |
CAS RN |
849757-80-8 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

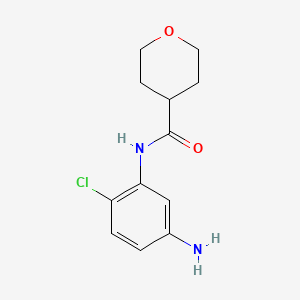

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
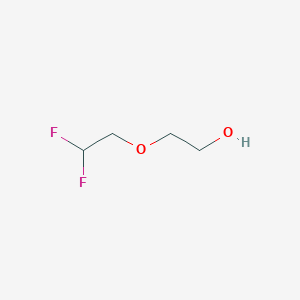
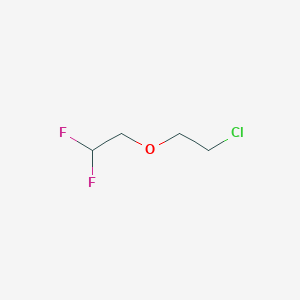


![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)


![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
